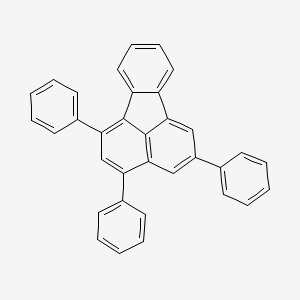
1,3,5-Triphenylfluoranthene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Triphenylfluoranthene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C34H22. It is a derivative of fluoranthene, characterized by the presence of three phenyl groups attached to the fluoranthene core. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
1,3,5-Triphenylfluoranthene can be synthesized through several methods. One common approach involves the cyclization of 7,9-diphenyl-8H-cyclopenta[a]acenaphthylen-8-one with ethynylbenzene under specific reaction conditions . The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale methods. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
化学反応の分析
Types of Reactions
1,3,5-Triphenylfluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce hydrocarbon derivatives.
科学的研究の応用
1,3,5-Triphenylfluoranthene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its photophysical properties make it useful in studying biological systems, particularly in fluorescence-based assays.
Medicine: Research into its potential as a diagnostic tool or therapeutic agent is ongoing.
Industry: It is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
作用機序
The mechanism of action of 1,3,5-Triphenylfluoranthene is primarily related to its photophysical properties. Upon excitation by light, the compound undergoes electronic transitions that result in fluorescence. This property is exploited in various applications, including sensing and imaging. The molecular targets and pathways involved in these processes are often related to the interaction of the compound with light and its subsequent emission of photons .
類似化合物との比較
Similar Compounds
1,3,5-Triphenylbenzene: Similar in structure but lacks the fluoranthene core, resulting in different photophysical properties.
1,3,5-Triazines: These compounds have a different core structure but share some photophysical characteristics.
1,3,5-Benzenetricarboxylate: Another structurally similar compound with distinct chemical properties.
Uniqueness
1,3,5-Triphenylfluoranthene is unique due to its combination of a fluoranthene core with three phenyl groups, which imparts specific photophysical properties not found in other similar compounds. This uniqueness makes it particularly valuable in applications requiring precise fluorescence characteristics.
特性
CAS番号 |
65256-17-9 |
|---|---|
分子式 |
C34H22 |
分子量 |
430.5 g/mol |
IUPAC名 |
1,3,5-triphenylfluoranthene |
InChI |
InChI=1S/C34H22/c1-4-12-23(13-5-1)26-20-31-27-18-10-11-19-28(27)33-30(25-16-8-3-9-17-25)22-29(32(21-26)34(31)33)24-14-6-2-7-15-24/h1-22H |
InChIキー |
QLSBMQRHQQYIEQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC3=C4C(=C2)C5=CC=CC=C5C4=C(C=C3C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


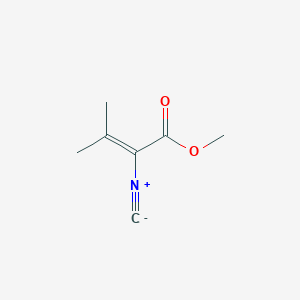
![Benzoic acid;tricyclo[5.2.1.02,6]dec-1-en-3-ol](/img/structure/B14498480.png)
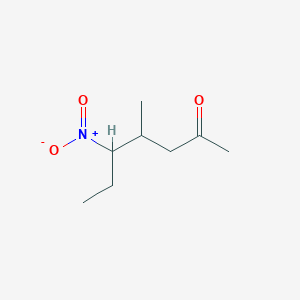
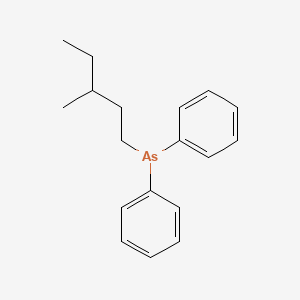
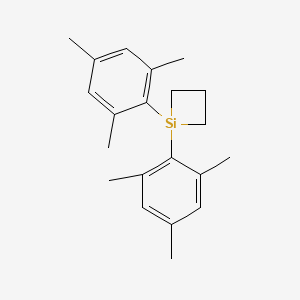
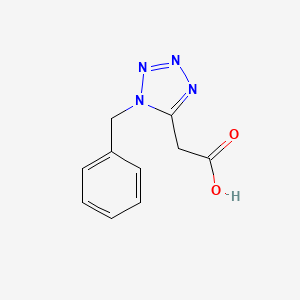
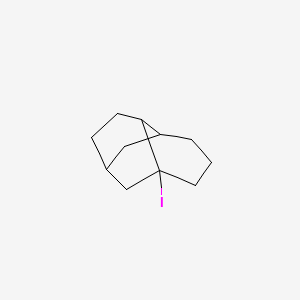
![7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene](/img/structure/B14498503.png)

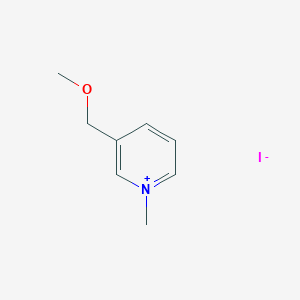


![1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,2,3,3a,4,5-hexahydro-6H-indol-6-one](/img/structure/B14498539.png)
![2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride](/img/structure/B14498543.png)
